Scientific Field: Biochemistry and Immunology
Summary of Application: 4’-Demethylnobiletin (4DN), a major metabolite of Nobiletin, has been found to have significant anti-inflammatory effects.
Methods of Application: The study involved the topical application of 4DN on TPA-induced skin inflammation in mice.
Results: The application of 4DN decreased TPA-induced ear edema by >88 ± 4.77% in mice.
Scientific Field: Oncology
Summary of Application: 5-Demethylnobiletin has been found to inhibit the proliferation of several tumor cells.
Methods of Application: The study involved the application of 5-Demethylnobiletin on glioblastoma U87-MG, A172 and U251 cells.
Results: 5-Demethylnobiletin markedly inhibited the viability, migration and invasion of glioblastoma cells. It induced cell cycle arrest at the G0/G1 phase in glioblastoma cells by downregulating Cyclin D1 and CDK6 expression levels.
Scientific Field: Biochemistry
Methods of Application: The study involved the in vivo biotransformation of 5-DMN.
Scientific Field: Pharmaceutical Sciences
Summary of Application: Nobiletin, a dietary polymethoxylated flavonoid found in citrus fruits, has multiple pharmacological effects such as antioxidant, anti-microbial, anti-cancer, and anti-inflammatory. It is useful in cancer, inflammatory bowel diseases, atherosclerosis, obesity, and Alzheimer’s disease.
Methods of Application: To overcome these biopharmaceutical challenges associated with Nobiletin, the use of advanced formulations and nanotechnology-based strategies is a promising approach to potentiate its therapeutic action.
Scientific Field: Neurology
Methods of Application: The study involved the application of nobiletin on various models of neurodegenerative diseases.
Summary of Application: 5-Demethylnobiletin is the active ingredient in citrus polymethoxyflavones that could inhibit the proliferation of several tumor cells.
Summary of Application: 5-Demethylnobiletin (5-DMN), a hydroxylated polymethoxyflavone (OH-PMF) identified in aged citrus peels, has demonstrated health benefiting effects.
Methods of Application: The study involved the application of 5-DMN and its 3 metabolites on HepG2 cells.
Results: All 4 compounds inhibited the proliferation of HepG2 cells in a concentration-dependent manner.
5-O-Demethylnobiletin is a polymethoxylated flavonoid primarily derived from the peel of citrus fruits, particularly Citrus depressa. It is a derivative of nobiletin, characterized by the removal of a methoxy group at the 5-position of the flavonoid structure. This compound has garnered attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.
Demethylnobiletin exhibits various mechanisms of action depending on the biological context:
The synthesis of 5-O-Demethylnobiletin typically involves the demethylation of nobiletin through an acidolysis reaction. In this process, nobiletin is treated with hydrochloric acid at elevated temperatures (around 80°C) for several hours. The reaction can be monitored by assessing the yield at various time intervals, which has been shown to increase significantly over time, reaching yields as high as 58.8% after 72 hours .
5-O-Demethylnobiletin exhibits a range of biological activities:
The primary method for synthesizing 5-O-Demethylnobiletin involves:
This method allows for efficient conversion while maintaining the compound's integrity.
5-O-Demethylnobiletin has several promising applications:
Studies have indicated that 5-O-Demethylnobiletin interacts with various biological pathways:
These interactions highlight its multifaceted role in biological systems.
5-O-Demethylnobiletin shares structural similarities with other polymethoxylated flavonoids. Here are some comparable compounds:
Compound Name | Source | Key Activities |
---|---|---|
Nobiletin | Citrus fruits | Antioxidant, anticancer |
Tangeretin | Citrus fruits | Anti-inflammatory, anticancer |
5-Demethyltangeretin | Citrus fruits | Induces apoptosis |
Hesperidin | Citrus fruits | Antioxidant, anti-inflammatory |
What sets 5-O-Demethylnobiletin apart is its specific ability to enhance autophagic processes while also exerting strong antioxidant effects. Unlike some similar compounds that primarily focus on either antioxidant or anticancer properties, this compound exhibits a dual action that can be beneficial in both preventive and therapeutic contexts.
5-O-Demethylnobiletin represents one of the most significant hydroxylated polymethoxyflavones found exclusively within the Citrus genus, with its distribution patterns exhibiting remarkable species-specific variations across different citrus taxa [1] [2]. The compound has been systematically identified in numerous citrus species, with the highest documented concentrations observed in Citrus depressa Hayata, where peel extracts contain 667.3 milligrams per 100 grams of dry extract weight, establishing this species as the most abundant natural source currently documented [3] [4].
The mandarin group, encompassing Citrus reticulata and its various cultivars, demonstrates particularly noteworthy accumulation patterns of 5-O-demethylnobiletin. Ponkan mandarin exhibits significantly higher concentrations compared to Satsuma mandarin, with this differential accumulation directly correlating with enhanced expression levels of the CitOMT gene in the flavedo tissue during fruit maturation [5] [6]. This tissue-specific distribution pattern extends across multiple citrus species, with the flavedo consistently demonstrating the highest concentrations, followed by the albedo, and finally the juice sacs containing the lowest detectable levels [1] [7].
Citrus tangerina, particularly the Dahongpao cultivar, has been established as another rich source of polymethoxyflavones, including 5-O-demethylnobiletin, with concentrations varying significantly based on cultivation conditions and post-harvest processing methods [8]. The compound has been detected across a broader spectrum of citrus species including Citrus sinensis (sweet orange), Citrus aurantium (bitter orange), Citrus unshiu (Unshu Mikan), and various mandarin hybrids such as tangelos and tangors [9] [10].
Among the 116 citrus accessions screened in comprehensive phytochemical surveys, loose-skin mandarins and their hybrids consistently demonstrate the highest polymethoxyflavone content, including 5-O-demethylnobiletin, followed by tangelo hybrids, sweet oranges, and grapefruit varieties [1]. This distribution pattern reflects the underlying genetic architecture governing polymethoxyflavone biosynthesis, with mandarin-derived germplasm possessing enhanced enzymatic machinery for flavonoid methylation processes.
The biosynthetic formation of 5-O-demethylnobiletin exhibits a complex relationship with nobiletin, occurring through multiple distinct pathways that include both direct enzymatic synthesis and post-biosynthetic modification processes [11] [12]. The primary formation mechanism involves the selective demethylation of nobiletin at the 5-position on the A-ring of the flavonoid structure, catalyzed by specific demethylase enzymes present in citrus tissues [13] [14].
During long-term storage conditions, nobiletin undergoes autohydrolysis reactions that result in the spontaneous formation of 5-O-demethylnobiletin through acid-catalyzed demethylation processes [9] [15]. This transformation occurs through two distinct mechanisms: acid hydrolysis under low pH conditions and enzyme-mediated catalysis involving cytochrome P450 enzymes present in citrus cells [12] [13]. The enzymatic demethylation process demonstrates substrate specificity for the 5-position methoxy group, distinguishing it from other potential demethylation sites on the polymethoxyflavone structure.
The biosynthetic pathway leading to both nobiletin and 5-O-demethylnobiletin originates from the flavone branch of the flavonoid biosynthetic network, initiated by flavone synthase enzymes (CitFNSII-1 and CitFNSII-2) that convert flavanone precursors to the corresponding flavone structures [16]. Subsequently, multiple O-methyltransferase enzymes, including CreOMT3, CreOMT4, and CreOMT5, catalyze the sequential methylation of hydroxyl groups at various positions on the flavone backbone [17] [16].
The tandemly duplicated OMT gene cluster, comprising CreOMT3, CreOMT4, and CreOMT5, represents the major genetic determinant of polymethoxyflavone biosynthesis in citrus, with these enzymes demonstrating multi-site O-methylation activities at positions C3, C5, C6, C7, C3', and C4' [16]. CreOMT4 emerges as particularly significant, with its expression levels strongly correlated with total polymethoxyflavone accumulation across different citrus species and developmental stages [17].
The biosynthetic relationship between nobiletin and 5-O-demethylnobiletin also involves the action of CitOMT, which specifically catalyzes methylation at the 3'-hydroxyl group of flavones, representing a critical step in nobiletin biosynthesis [5] [18]. The differential expression of this enzyme between citrus varieties directly influences the accumulation patterns of both compounds, with higher CitOMT expression in Ponkan mandarin compared to Satsuma mandarin corresponding to elevated nobiletin and subsequently higher potential for 5-O-demethylnobiletin formation.
The production of 5-O-demethylnobiletin in citrus plants demonstrates remarkable sensitivity to various environmental parameters, with fruit developmental stage representing one of the most critical determinants of accumulation patterns [1] [19]. During citrus fruit development, polymethoxyflavone concentrations, including 5-O-demethylnobiletin, reach peak levels at approximately 60 days after pollination, followed by a gradual decline during complete fruit maturation [1]. This temporal pattern reflects the dynamic regulation of flavonoid biosynthetic enzymes, particularly the enhanced expression of Chalcone synthase-1 and chalcone isomerase during intermediate developmental stages.
Light exposure, particularly ultraviolet-B radiation, significantly influences the production of 5-O-demethylnobiletin through the upregulation of O-methyltransferase gene expression in citrus flavedo tissues [20]. UV-B treatment of citrus fruits results in approximately 12-fold to 14-fold increases in CrOMT1 transcript levels after 24 to 48 hours of exposure compared to control conditions, directly correlating with enhanced polymethoxyflavone accumulation in the outer peel layers.
Temperature represents another crucial environmental factor affecting 5-O-demethylnobiletin production, with higher temperatures promoting both enzymatic and non-enzymatic demethylation processes that convert nobiletin to its 5-demethylated derivative [21] [12]. Regional temperature variations significantly impact the total flavonoid content in citrus fruits, with areas experiencing greater temperature fluctuations generally producing citrus with altered polymethoxyflavone profiles compared to regions with more stable climatic conditions.
Post-harvest processing conditions exert profound effects on 5-O-demethylnobiletin formation through the manipulation of demethylation processes during citrus peel drying [11] [12]. Sun drying methods produce the highest levels of 5-O-demethylnobiletin formation, followed by hot-air drying, while vacuum-freeze drying results in the lowest conversion rates from nobiletin precursors. These differential effects result from varying degrees of acid hydrolysis and enzymatic activity under different drying conditions.
Soil pH and moisture conditions influence 5-O-demethylnobiletin production through their effects on plant stress responses and flavonoid biosynthetic pathway regulation [22] [21]. Drought stress conditions have been demonstrated to significantly enhance flavonoid biosynthesis in citrus species, with drought-tolerant varieties such as sour orange showing increased expression of key biosynthetic genes including PAL, C4H, TT4, TT5, TT6, and TT7 compared to drought-susceptible varieties like lemon under water-limited conditions.
The tissue-specific distribution of 5-O-demethylnobiletin within citrus fruits reflects localized environmental responses, with the flavedo (outer colored peel) consistently accumulating the highest concentrations due to direct exposure to light, temperature, and atmospheric conditions [23] [7]. The albedo (white inner peel) contains intermediate levels, while the juice sacs demonstrate the lowest concentrations, indicating that environmental stress responses primarily occur in the peripheral fruit tissues most directly exposed to external conditions.